molecular formula C13H16N2O5 B11844465 (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate

Katalognummer: B11844465
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: SMMDBEAUGRIWDE-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate is a chemical compound that features an indole ring, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate has several scientific research applications:

Wirkmechanismus

The mechanism by which (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate exerts its effects involves interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol oxalate is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Eigenschaften

Molekularformel

C13H16N2O5

Molekulargewicht

280.28 g/mol

IUPAC-Name

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid

InChI

InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m0./s1

InChI-Schlüssel

SMMDBEAUGRIWDE-FVGYRXGTSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.C(=O)(C(=O)O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.